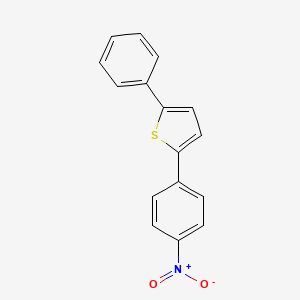

Thiophene, 2-(4-nitrophenyl)-5-phenyl-

Description

Thiophene, 2-(4-nitrophenyl)-5-phenyl-, is a substituted thiophene derivative characterized by a nitro group at the para position of the phenyl ring attached to the thiophene’s 2-position and a phenyl group at the 5-position. The nitro group (NO₂) is a strong electron-withdrawing substituent, which significantly influences the electronic properties of the thiophene core, reducing its aromatic reactivity and directing further chemical modifications. Such derivatives are often explored for their biological activities, including antimicrobial and antitumor properties, as well as applications in materials science due to their optoelectronic characteristics .

Properties

CAS No. |

51776-05-7 |

|---|---|

Molecular Formula |

C16H11NO2S |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

2-(4-nitrophenyl)-5-phenylthiophene |

InChI |

InChI=1S/C16H11NO2S/c18-17(19)14-8-6-13(7-9-14)16-11-10-15(20-16)12-4-2-1-3-5-12/h1-11H |

InChI Key |

BTOFUQVKQBHYQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene, 2-(4-nitrophenyl)-5-phenyl- can be achieved through various synthetic routes. One common method involves the Suzuki coupling reaction, where 1-iodo-4-nitrobenzene reacts with 2-thiopheneboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere using tetrahydrofuran as the solvent at room temperature.

Another method involves the reaction of substituted buta-1-enes with potassium sulfide, which enables an atom-economical and transition-metal-free synthesis of thiophenes . This method involves the cleavage of multiple C-H bonds and can also be used for the synthesis of thiophenes from 1,4-diaryl-1,3-dienes.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-(4-nitrophenyl)-5-phenyl- undergoes various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

Thiophene, 2-(4-nitrophenyl)-5-phenyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Medicine: Explored for its therapeutic potential in various diseases due to its unique chemical structure.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Thiophene, 2-(4-nitrophenyl)-5-phenyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Thiophene, 2-(4-nitrophenyl)-5-phenyl- with structurally related thiophene derivatives, emphasizing substituent effects, electronic properties, and bioactivity:

Key Findings:

Electronic Effects :

- The nitro group in 2-(4-nitrophenyl)-5-phenyl-thiophene creates a highly electron-deficient thiophene ring compared to derivatives with electron-donating groups (e.g., methyl in ). This reduces electrophilic substitution reactivity but enhances stability in oxidative environments .

- Fluorine and iodine substituents (e.g., in ) introduce moderate electron-withdrawing effects but lack the strong deactivation seen with nitro groups.

Biological Activity :

- Derivatives with nitro groups (e.g., ) often exhibit enhanced antimicrobial and cytotoxic properties. For example, compound 3 in showed MIC values of 4–8 µg/mL against E. coli and C. albicans, attributed to the nitro group’s ability to disrupt microbial electron transport chains.

- In contrast, chloroacetamide-substituted thiophenes () demonstrated potent cytotoxicity (IC₅₀ = 0.5 µM against HepG2 cells), likely due to alkylation of cellular nucleophiles.

Synthetic Routes :

- Bromination (as in ) and nucleophilic substitution () are common strategies. The nitro group’s directing effects may favor specific regioselectivity during synthesis compared to fluorine or methyl substituents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-nitrophenyl)-5-phenylthiophene, and what experimental protocols ensure reproducibility?

- Methodological Answer : The synthesis often involves cross-coupling reactions. For example, Suzuki-Miyaura coupling can link aryl halides (e.g., 4-iodonitrobenzene) to thiophene boronic acid derivatives. A typical procedure includes:

- Step 1 : Reacting 4-bromo-5-methylthiophen-2-ylboronic acid with 4-iodonitrobenzene in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF/water (80°C, 12–24 hours) .

- Step 2 : Purification via column chromatography and characterization using NMR, HRMS, and FT-IR to confirm structure and purity .

- Key Considerations : Monitor reaction progress with TLC and optimize catalyst loading to improve yields .

Q. What spectroscopic techniques are essential for characterizing 2-(4-nitrophenyl)-5-phenylthiophene, and how should data be validated?

- Methodological Answer :

- 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous thiophene derivatives. For instance, the nitro group’s electron-withdrawing effect deshields adjacent protons .

- FT-IR : Confirm functional groups (e.g., C-NO₂ stretch at ~1520 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns. Cross-check data with literature to resolve discrepancies (e.g., misassigned multiplicities in NMR) .

- Validation : Replicate spectra under standardized conditions and compare with published data for similar compounds .

Q. How can reaction conditions be optimized for synthesizing this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF) vs. ethers (THF) to balance reactivity and solubility .

- Temperature Control : Use reflux conditions (80–100°C) for faster kinetics but avoid decomposition by monitoring with TLC .

- Yield Improvement : Employ excess boronic acid (1.2–1.5 eq.) to drive the reaction to completion .

Advanced Research Questions

Q. How can contradictions in reported spectral data for thiophene derivatives be resolved?

- Methodological Answer :

- Cross-Technique Validation : Combine NMR with X-ray crystallography to unambiguously assign structures. For example, X-ray data can resolve ambiguities in NOE correlations .

- Literature Benchmarking : Compare data with high-quality sources (e.g., PubChem, peer-reviewed journals) and flag inconsistencies (e.g., incorrect J values or multiplicities) .

- Computational Aids : Use DFT calculations to predict NMR shifts and IR bands, then match with experimental results .

Q. What strategies can modify the thiophene core to tune electronic properties for applications in optoelectronics?

- Methodological Answer :

- Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) at the 5-phenyl position to increase HOMO energy, enhancing hole transport .

- Heteroatom Substitution : Replace sulfur with selenium (selenophene) to alter conjugation length and bandgap .

- Cross-Conjugation : Attach π-extended substituents (e.g., ethynyl groups) to the nitro-phenyl ring to enhance charge mobility .

Q. How can experimental designs assess the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (25–500°C) to determine decomposition thresholds .

- Photodegradation : Expose samples to UV light (λ = 254–365 nm) and monitor degradation via HPLC, noting nitro group reduction .

- Hydrolytic Stability : Test solubility and stability in buffers (pH 2–12) over 72 hours, using NMR to detect hydrolysis byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.